

A Technical Guide to 4-Fluoroanthranilic Acid: Commercial Availability and Purity

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Compound of Interest

Compound Name: 2-Amino-4-fluorobenzoic acid

Cat. No.: B020687

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This technical guide provides a comprehensive overview of the commercial availability and purity of 4-Fluoroanthranilic acid (CAS No. 446-32-2), a key building block in pharmaceutical and chemical synthesis. This document outlines common suppliers, typical purity levels, and the analytical methodologies used for its characterization, offering a valuable resource for procurement and quality control.

Commercial Availability

4-Fluoroanthranilic acid, also known as **2-amino-4-fluorobenzoic acid**, is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from grams to kilograms. While some suppliers maintain stock for immediate shipment, others may have lead times of several weeks.^{[1][2]} Pricing varies significantly based on the quantity and purity requested.

Below is a summary of representative commercial suppliers and their offerings.

Supplier	Available Quantities	Purity	Price (USD)	Stock Status / Lead Time
Matrix Scientific	25 g, 100 g	Not specified	\$27.00 (25g), \$98.00 (100g)	3 Pack(s) in stock (25g)
Aladdin Scientific	100 g	min 98% (HPLC)	\$103.95	Inquire
GoldBio	250 g, 500 g, 1 kg	Not specified	\$348.00 (250g), \$633.00 (500g), \$1,164.00 (1kg)	2-3 Weeks
Coompo	2.5 g, 25 g, 100 g	98%	\$110.00 (2.5g), \$275.00 (25g), \$675.00 (100g)	Ships next day if in stock
Sigma-Aldrich	Not specified	97%	Inquire	Inquire
Tokyo Chemical Industry (TCI)	Not specified	>98.0% (HPLC) (T)	Inquire	Inquire

Purity and Physicochemical Specifications

Commercially available 4-Fluoroanthranilic acid is generally offered at purities of 97% or higher. [3][4] The most common analytical techniques cited by suppliers for purity determination are High-Performance Liquid Chromatography (HPLC) and titration. [3][5] Gas chromatography (GC) has also been noted as a suitable method for purity assessment, particularly in process development. [6]

Key Physicochemical Properties: [1][4][7]

- CAS Number: 446-32-2
- Molecular Formula: C₇H₆FNO₂
- Molecular Weight: 155.13 g/mol
- Appearance: White to off-white, orange, or green powder/crystal
- Melting Point: 192-196 °C

- Solubility: Soluble in Chloroform, Dichloromethane, DMSO, ethanol, and dimethyl formamide (DMF).[4][8]

Summary of Purity Specifications from Suppliers:

Supplier / Source	Stated Purity	Analytical Method
Aladdin Scientific	min 98% [3]	HPLC [3]
Coompo	98% [4]	Not specified
Sigma-Aldrich	97%	Not specified
Tokyo Chemical Industry (TCI)	>98.0%	HPLC, Titration
Chem-Impex (for 3-Fluoro isomer)	≥ 98%	Titration [5]
Patent WO2003095417A1	>95%, typically >97% [6]	Gas Chromatography [6]

Analytical Methodologies

Accurate determination of purity is critical for ensuring the quality and consistency of 4-Fluoroanthranilic acid used in research and development. The following sections provide generalized experimental protocols for the primary analytical techniques used. These protocols are intended as a starting point and may require optimization for specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile and thermally sensitive compounds like 4-Fluoroanthranilic acid. It separates the main component from its impurities, allowing for quantification.

Example Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v).[9] The exact ratio may require optimization. Filter and degas the mobile phase before use.
- **Standard Preparation:** Accurately weigh and dissolve a reference standard of 4-Fluoroanthranilic acid in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for calibration.
- **Sample Preparation:** Accurately weigh and dissolve the 4-Fluoroanthranilic acid sample to be tested in the mobile phase to a concentration similar to the standard.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - UV Detection Wavelength: 245 nm or 348 nm (based on UV/Vis data)[8]
- **Analysis:** Inject the calibration standards followed by the sample solutions. The purity is calculated by comparing the peak area of the 4-Fluoroanthranilic acid in the sample to the total area of all peaks (Area Percent method) or by using the calibration curve for quantification.

Gas Chromatography (GC)

For GC analysis, derivatization is often necessary for acidic compounds to increase their volatility. A common approach is silylation.

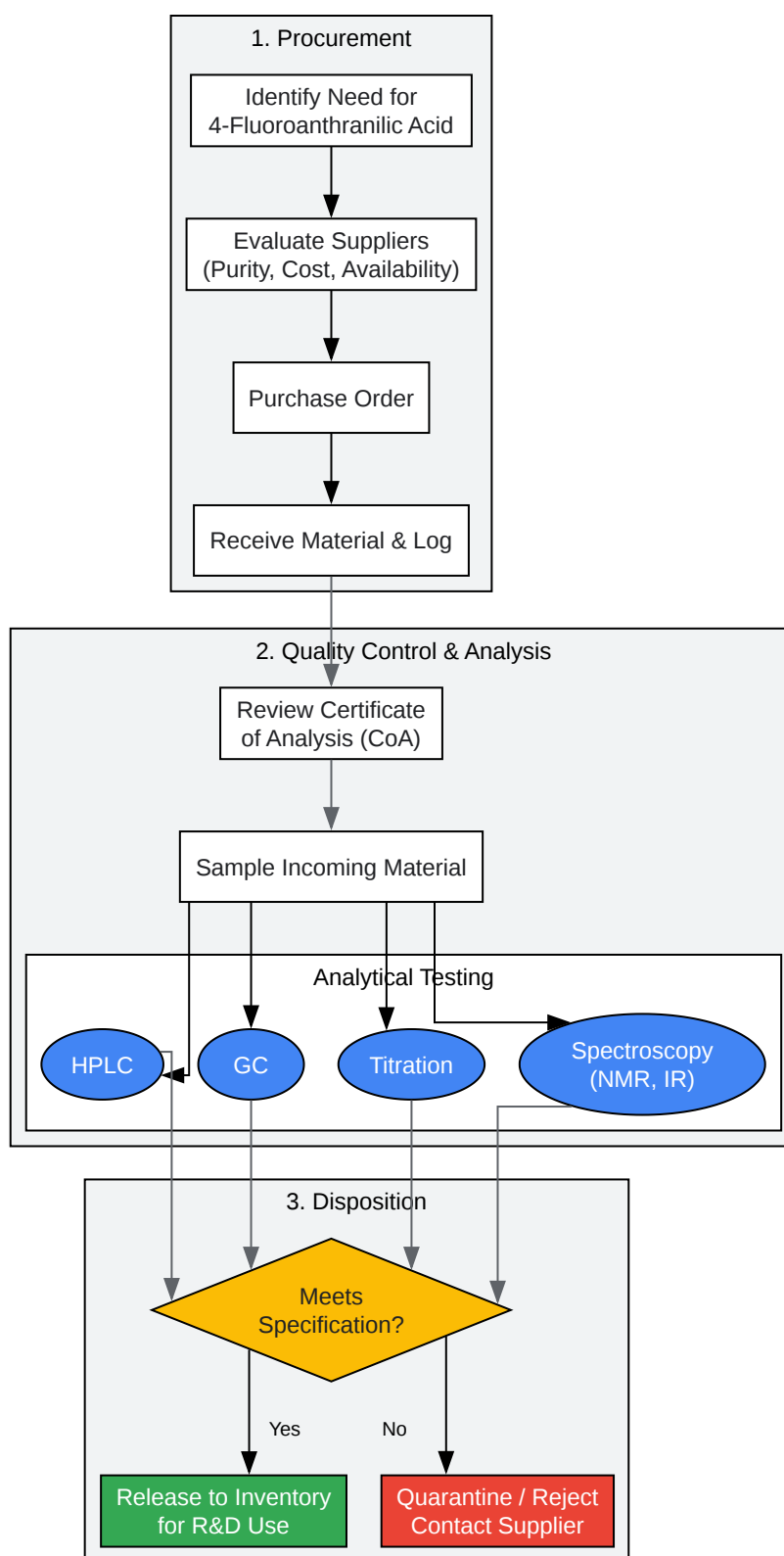
Example Protocol:

- **Instrumentation:** A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a suitable capillary column (e.g., DB-5 or equivalent), and an autosampler.

- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent.
- Sample and Standard Preparation (Derivatization):
 - Accurately weigh approximately 10 mg of the 4-Fluoroanthranilic acid sample or reference standard into a vial.
 - Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
 - Add 200 μ L of the silylating agent (e.g., BSTFA).
 - Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Detector Temperature (FID): 300 °C
 - Injection Volume: 1 μ L (with an appropriate split ratio, e.g., 50:1).
- Analysis: Inject the derivatized sample. Purity is determined by calculating the area percentage of the derivatized 4-Fluoroanthranilic acid peak relative to the total area of all peaks in the chromatogram.

Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for sourcing and verifying the quality of 4-Fluoroanthranilic acid for research and development purposes.



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Caption: A logical workflow for the procurement and quality assessment of 4-Fluoroanthranilic acid.

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